REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:2]1.[CH3:13][N+:14]([O-:16])=[O:15]>>[N+:14]([CH2:13][CH:6]([C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])([O-:16])=[O:15]
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C=CC(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CC(CC(=O)OCC)C1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |